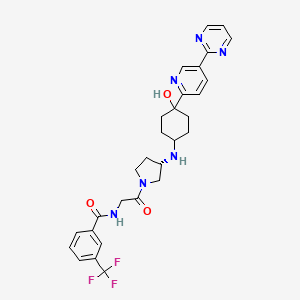
Incb8761(PF-4136309)
概述
描述
科学研究应用
PF-4136309 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study CCR2-mediated signaling pathways and their inhibition.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions involving CCR2, such as certain cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用机制
PF-4136309 exerts its effects by binding to the chemokine receptor 2 (CCR2) and preventing the binding of its natural ligand, chemokine ligand 2 (CCL2). This inhibition blocks CCR2 activation and subsequent signal transduction, leading to reduced inflammatory responses and potential anti-tumor effects . The molecular targets and pathways involved include the inhibition of intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation .
安全和危害
未来方向
生化分析
Biochemical Properties
PF-4136309 is potent in human chemotaxis activity and in the whole blood assay, with IC50 of 16 and 2.8 nM in mouse and rat chemotaxis assays . It is potent in inhibiting CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation with IC50 values of 3.3 and 0.5 nM, respectively .
Cellular Effects
PF-4136309 has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma . It has also been suggested that PF-4136309 may modulate PD-1 immune checkpoint in metastatic pancreatic ductal adenocarcinoma .
Molecular Mechanism
The hypothesized mechanism of action of PF-4136309 is the inhibition of CCL2-induced trafficking of inflammatory monocytes from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, a decrease of CD14+CCR2+ inflammatory monocytes in the peripheral blood, but these do not accumulate in the bone marrow .
Temporal Effects in Laboratory Settings
PF-4136309 exhibits a moderate half-life in both species after intravenous administration (2.5 and 2.4 hours) . When administered orally, PF-4136309 is absorbed rapidly, with peak concentration time at 1.2 hours for rats and 0.25 hours for dogs .
Dosage Effects in Animal Models
In animal models, PF-4136309 (2 mg/kg) exhibits a moderate half-life . When administered orally, PF-4136309 (10 mg/kg) is absorbed rapidly . A similar half-life is observed in both species between intravenous dosing and oral dosing .
Metabolic Pathways
PF-4136309 is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, PF-4136309 is not a CYP inducer at concentrations up to 30 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PF-4136309 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in specific scientific literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of PF-4136309 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound on a larger scale .
化学反应分析
Types of Reactions
PF-4136309 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving PF-4136309 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from the reactions of PF-4136309 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
相似化合物的比较
PF-4136309 is unique in its high potency and selectivity as a CCR2 antagonist. Similar compounds include:
RS-504393: Another CCR2 antagonist with similar inhibitory effects.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.
MK-0812: A CCR2 antagonist investigated for its anti-inflammatory properties.
PF-4136309 stands out due to its oral bioavailability and specific inhibition of CCR2-mediated signaling events, making it a valuable compound in both research and potential therapeutic applications .
属性
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does INCB8761/PF-4136309 exert its therapeutic effects?
A1: INCB8761/PF-4136309 functions as a CCR2 antagonist, effectively blocking the interaction between the chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1). This interaction plays a crucial role in the migration of inflammatory monocytes to sites of inflammation and cancer [, ]. By inhibiting this interaction, INCB8761/PF-4136309 reduces the infiltration of these immune cells, potentially mitigating inflammation and tumor growth.
Q2: Can you elaborate on the structure-activity relationship studies conducted for this compound series?
A2: Researchers explored the structure-activity relationship (SAR) of a novel (S)-3-aminopyrrolidine series, leading to the discovery of INCB8761/PF-4136309 []. While the specific details of the SAR studies aren't provided in the abstracts, it's evident that modifications within this chemical scaffold were crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Q3: What evidence supports the clinical potential of INCB8761/PF-4136309 in pancreatic cancer treatment?
A3: Preclinical studies demonstrated the promising anticancer effects of CCR2 inhibition in pancreatic cancer models []. Furthermore, a clinical trial with another CCR2 inhibitor, PF-4136309, in combination with FOLFIRINOX (fluorouracil, leucovorin, irinotecan, oxaliplatin) showed an increased response rate compared to FOLFIRINOX alone in patients with pancreatic cancer []. These findings highlight the therapeutic potential of targeting the CCR2 pathway in this malignancy.
Q4: What are the pharmacokinetic advantages of CCX872-B compared to PF-4136309?
A4: While both CCX872-B and PF-4136309 are CCR2 inhibitors, CCX872-B exhibits a more favorable pharmacokinetic (PK) profile []. Specifically, CCX872-B demonstrates a dose-linear PK profile and dose-dependent blockade of CCR2 on circulating monocytes, indicating its effectiveness in inhibiting the target at clinically relevant doses [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



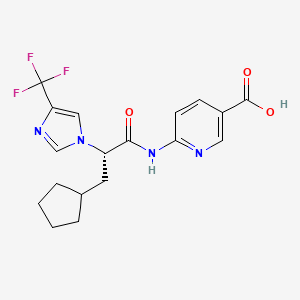
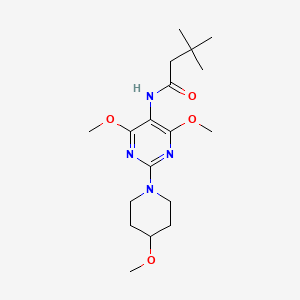
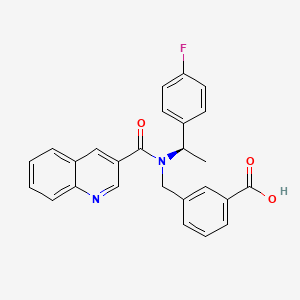
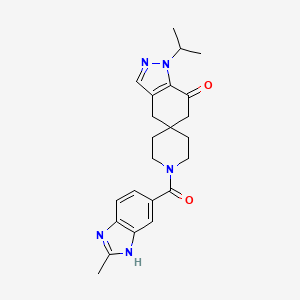
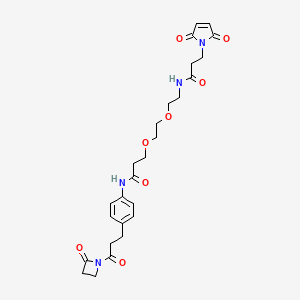
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
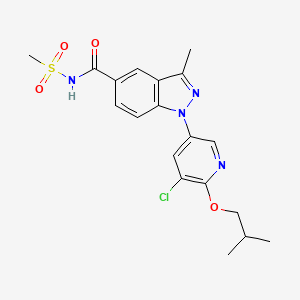
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
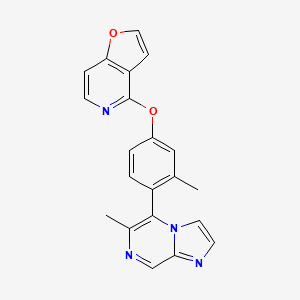
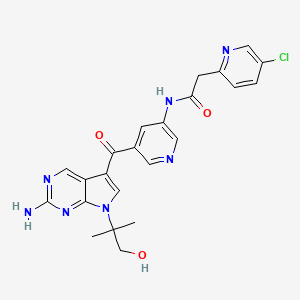

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)